molecular formula C16H22N4O5 B226835 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide

Cat. No.: B226835
M. Wt: 350.37 g/mol
InChI Key: ZOSZVHVALZVELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitroaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the piperidine ring. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N4O5/c1-25-14-3-2-12(20(23)24)10-13(14)18-15(21)6-9-19-7-4-11(5-8-19)16(17)22/h2-3,10-11H,4-9H2,1H3,(H2,17,22)(H,18,21)

InChI Key

ZOSZVHVALZVELM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N

Origin of Product

United States

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